molecular formula C27H36O11 B011284 Tinophylloloside CAS No. 102907-33-5

Tinophylloloside

Cat. No. B011284
M. Wt: 536.6 g/mol
InChI Key: MQTGQGFLTYWGDL-HMAXOINASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinophylloloside is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a glycosylated flavonoid that is found in the leaves of the plant Tinophyllum peltatum. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been extensively investigated.

Scientific Research Applications

  • Cochlospermum tinctorium Roots : Polysaccharides and polyphenols, including Tinophylloloside, in the roots of Cochlospermum tinctorium show anti-ulcer, radical scavenging, and immunomodulating activities, contributing to its traditional use in treating various diseases (Nergård et al., 2005).

  • Tinospora cordifolia : This plant contains immunomodulatory active compounds, enhancing phagocytic activity and nitric oxide generation in human cells (Sharma et al., 2012).

  • Morinda citrifolia L. Leaves : Tin chlorophyllin derived from these leaves exhibits potential antioxidant activity, supporting its role in human health protection and disease prevention (Pavithra & Banu, 2017).

  • Coreopsis tinctoria Nutt. : Commonly known as Snow Chrysanthemum, it has diverse biological activities, including antidiabetes, antioxidant, anti-inflammatory, and neuroprotective effects, and is a non-toxic herb (Shen et al., 2020).

  • Fibraurea tinctoria : This plant contains Tinophylloloside, identified as a bitter principle in its non-alkaloidal fraction, demonstrating the diversity of its pharmacological properties (Itokawa et al., 1986).

  • Tinospora Species : Tinospora species exhibit strong immunomodulatory effects, but detailed studies and toxicity assessments are needed for clinical applications (Haque, Jantan, & Bukhari, 2017).

  • Antiproliferative and Anti-tumor Activity : Organotin compounds have shown promising antiproliferative and anti-tumor activity in recent years (Hadjikakou & Hadjiliadis, 2009).

properties

IUPAC Name

methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-26-6-4-15-24(33)37-17(13-5-7-35-12-13)10-27(15,2)19(26)9-14(8-16(26)23(32)34-3)36-25-22(31)21(30)20(29)18(11-28)38-25/h5,7-8,12,14-15,17-22,25,28-31H,4,6,9-11H2,1-3H3/t14-,15+,17-,18+,19+,20+,21-,22+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTGQGFLTYWGDL-HMAXOINASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinophylloloside

CAS RN

102907-33-5
Record name Tinophylloloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102907335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tinophylloloside
Reactant of Route 2
Tinophylloloside
Reactant of Route 3
Tinophylloloside
Reactant of Route 4
Tinophylloloside
Reactant of Route 5
Tinophylloloside
Reactant of Route 6
Tinophylloloside

Citations

For This Compound
13
Citations
XZ Huang, CM Cheng, Y Dai, GM Fu, JM Guo, Y Yin… - Molecules, 2010 - mdpi.com
A novel 18-nor-clerodane diterpenoid named sagitone (1) was isolated from the 95% ethanol extract of dry roots of Tinospora sagittata var. yunnanensis together with the five known …
Number of citations: 10 www.mdpi.com
G Li, W Ding, F Wan, Y Li - Molecules, 2016 - mdpi.com
… -type diterpenes, tinosporins C (1) and tinosporins D (2) were isolated from the stems of Tinospora sagittata (Oliv.), together with three known ones, columbin (3), tinophylloloside (4), …
Number of citations: 10 www.mdpi.com
LM Shi, RQ Li, WH Liu - Helvetica Chimica Acta, 2008 - Wiley Online Library
… the roots of Tinospora sagittata, together with five known diterpenoids, ie, columbin (3), its glucoside palmatoside C (4), isocolumbin (5), 6‐hydroxycolumbin (6), and tinophylloloside (7). …
Number of citations: 14 onlinelibrary.wiley.com
H Itokawa, K Mizuno, R Tajima, K Takeya - Phytochemistry, 1986 - Elsevier
Two known furanoditerpenes, fibleucin and fibraurin, and three new furanoditerpene glucosides, tinophylloloside, fibleucinoside and fibraurinoside were isolated as bitter principles …
Number of citations: 20 www.sciencedirect.com
S Chi, G She, D Han, W Wang, Z Liu… - … and Alternative Medicine, 2016 - hindawi.com
The genus Tinospora includes 34 species, in which several herbs were used as traditional medicines by indigenous groups throughout the tropical and subtropical parts of Asia, Africa, …
Number of citations: 84 www.hindawi.com
ZY Jiang, WJ Li, LX Jiao, JM Guo, K Tian… - Planta …, 2014 - thieme-connect.com
… Its NMR data were highly similar to those of epitinophylloloside [29] and tinophylloloside [30]… C-17 and C-12 in compound 2 differed from tinophylloloside [30] (with a lactone between C-…
Number of citations: 11 www.thieme-connect.com
XZ Huang, CM Cheng, Y Yin, JM Guo… - Zhong yao cai …, 2010 - europepmc.org
Methods Various chromatographic techniques were used to isolate and purify the constituents. The structures of these compounds were elucidated on the basis of spectral analysis. …
Number of citations: 5 europepmc.org
W Li, C Huang, S Li, F Ma, Q Li, Y Asada… - Planta medica, 2011 - thieme-connect.com
Three new clerodane diterpene glycosides, tinospinosides A (1), B (2), and C (3) were isolated from the roots of Tinospora sagittata (Oliv.) Gagnep. Their structures were determined to …
Number of citations: 19 www.thieme-connect.com
QQ Wang, QR Sun, X Ji, Y Tang, K Zhang… - Journal of …, 2023 - Elsevier
Ethnopharmacology relevance As a Yi medicine for eliminating wind to relieve pain, Tinospora sagittata var. yunnanensis (SY Hu) HS Lo (TSY) is widely used to treat sore throat, …
Number of citations: 2 www.sciencedirect.com
MA Haque, I Jantan, SNA Bukhari - Journal of ethnopharmacology, 2017 - Elsevier
Ethnopharmacological relevance Studies on the effects of natural immunomodulators to heal various diseases related to the immune system have been a growing interest in recent …
Number of citations: 72 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.